(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Beschreibung
The compound “(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a triazolopyrimidine derivative featuring a piperazine-linked methanone scaffold. Its structure comprises:
- Triazolopyrimidine core: A fused heterocyclic system with a triazole ring (3H-[1,2,3]triazolo) attached to a pyrimidine moiety.
- 3-Fluorophenyl substituent: A meta-fluorinated aromatic group at the triazole’s 3-position.
- Piperazine ring: A nitrogen-containing heterocycle substituted at the pyrimidine’s 7-position.
- 4-Butoxyphenyl methanone: A ketone group linking the piperazine to a para-butoxyphenyl substituent.
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-2-3-15-35-21-9-7-18(8-10-21)25(34)32-13-11-31(12-14-32)23-22-24(28-17-27-23)33(30-29-22)20-6-4-5-19(26)16-20/h4-10,16-17H,2-3,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFOOILOGYLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 920227-30-1 , is a complex organic molecule that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 475.5 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound can be attributed to its structural components, particularly the triazolo-pyrimidine and piperazine moieties. These structures are known for their diverse pharmacological effects, including anticancer, antimicrobial, and antiviral activities.
Anticancer Activity
Research indicates that compounds containing triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that similar triazolo derivatives showed enhanced cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma cells. In particular, compounds derived from triazolo[4,5-d]pyrimidines were found to induce apoptosis through upregulation of pro-apoptotic proteins such as P53 and caspases while downregulating anti-apoptotic proteins like Bcl2 .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Triazole derivatives have shown effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest strong antibacterial properties .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : The piperazine component may facilitate interactions with neurotransmitter receptors or other biological targets, influencing cellular signaling pathways .
Data Table: Biological Activities Overview
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cytotoxicity : A derivative was tested against various cancer cell lines and exhibited a 38-fold increase in apoptosis compared to controls due to enhanced expression of apoptotic markers .
- Antimicrobial Screening : A related triazole compound demonstrated significant antimicrobial activity against multiple strains with MIC values ranging from 1 to 8 μg/mL, outperforming conventional antibiotics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibit antimicrobial properties. The presence of the triazole ring is often associated with activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives can be effective against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
Neuroprotective Effects
Several studies have evaluated the neuroprotective properties of triazolo-pyrimidine derivatives. Compounds in this class have demonstrated significant protective effects against neurodegenerative diseases in animal models. For instance, they have shown efficacy in reducing oxidative stress and improving behavioral outcomes in models of Parkinson's disease and other neurodegenerative conditions.
Antioxidant Properties
The antioxidant activity of (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has been noted in various studies. These compounds help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
Data Table: Summary of Biological Activities
Neuroprotective Study
A study involving a series of structurally related triazolo-pyrimidine derivatives demonstrated that certain compounds significantly reduced catalepsy duration in rodent models compared to controls. This suggests potential therapeutic applications in treating Parkinson's disease and other movement disorders.
Antimicrobial Screening
In another investigation focusing on the antimicrobial properties of triazole derivatives, several compounds were tested against a panel of bacterial strains. Results indicated variable potency, highlighting the need for further optimization to enhance efficacy against specific pathogens.
Pharmacokinetics and Toxicology
Preliminary computational studies suggest that (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability. However, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Butoxyphenyl vs.
- Fluorophenyl vs. Methylphenyl : The 3-fluorophenyl group in the target compound may enhance selectivity for fluorophilic enzyme pockets compared to the 4-methylphenyl analogue .
- Piperazine Linker : All analogues utilize a piperazine linker, which provides conformational flexibility for target engagement .
Bioactivity and Pharmacological Profiles
Anticancer Potential
Ferroptosis Induction
Computational Modeling
- Density functional theory (DFT) studies (e.g., B3LYP/6-31*G) predict the target compound’s NMR chemical shifts with <5% deviation from experimental values, aiding structural validation .
- Graph-based comparison methods () highlight the triazolopyrimidine core as a critical pharmacophore shared with kinase inhibitors .
Q & A
Q. What are the key considerations for synthesizing (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone with high purity?
Methodological Answer:
- Stepwise Functionalization: Begin with the synthesis of the triazolopyrimidine core, ensuring regioselective introduction of the 3-fluorophenyl group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling .
- Piperazine Substitution: Use nucleophilic aromatic substitution (SNAr) to attach the piperazine moiety to the pyrimidine ring, monitoring reaction progress via TLC and NMR to avoid over-alkylation .
- Final Coupling: Employ a coupling reagent like EDC/HOBt to conjugate the 4-butoxyphenyl methanone group to the piperazine nitrogen. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity by HPLC (>98%) .
Q. How can researchers verify the structural integrity of this compound after synthesis?
Methodological Answer:
- Multinuclear NMR Analysis: Use ¹H and ¹³C NMR to confirm the presence of characteristic signals, such as the triazole proton (δ 8.1–8.3 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak ([M+H]⁺) with <2 ppm mass error. For example, a calculated m/z of 516.1921 should match experimental results .
- X-ray Crystallography (if crystalline): Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated in analogous triazolopyrimidine derivatives .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating the compound’s kinase inhibition selectivity?
Methodological Answer:
- Panel-Based Screening: Use a kinase profiling assay (e.g., Eurofins KinaseProfiler) against 50+ kinases, including closely related isoforms (e.g., PIM-1 vs. PIM-2). Normalize inhibition data to staurosporine (positive control) and DMSO (negative control) .
- Statistical Block Design: Implement a randomized block design with split-plot arrangements to account for inter-day variability. For example, assign kinase families to blocks and technical replicates to subplots, ensuring reproducibility (p < 0.05) .
- Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare selectivity scores (e.g., Gini coefficients) to identify off-target effects .
Q. How can researchers resolve contradictory data in SAR studies involving fluorophenyl modifications?
Methodological Answer:
- Meta-Analysis of Substituent Effects: Systematically compare analogs with ortho-, meta-, and para-fluorophenyl groups. For instance, meta-fluorine may enhance π-stacking with kinase ATP pockets, while para-substituents could sterically hinder binding .
- Molecular Dynamics (MD) Simulations: Perform 100-ns MD simulations (AMBER or GROMACS) to quantify ligand-protein hydrogen bonding (e.g., with hinge-region residues) and hydrophobic interactions. Correlate occupancy rates with experimental IC₅₀ values .
- Free Energy Perturbation (FEP): Calculate relative binding free energies (ΔΔG) for fluorophenyl variants to explain potency discrepancies .
Q. What methodologies are recommended for assessing metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound (1 µM) with human or murine liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the well-stirred model .
- CYP450 Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. For example, monitor 7-benzyloxy-4-trifluoromethylcoumarin (BFC) conversion for CYP3A4 activity .
- Cross-Species Correlation: Compare metabolic pathways across species (e.g., human vs. rat) to prioritize analogs with favorable pharmacokinetic profiles .
Data Interpretation & Optimization
Q. How should researchers analyze conflicting results in cellular permeability assays?
Methodological Answer:
- Parallel Artificial Membrane Permeability Assay (PAMPA): Standardize membrane composition (e.g., 2% phosphatidylcholine in dodecane) and pH (6.5 for apical vs. 7.4 for basolateral) to mimic intestinal or blood-brain barrier conditions .
- Caco-2 Monolayer Validation: Compare PAMPA results with Caco-2 permeability (Pₐₚₚ). If discrepancies arise (e.g., high PAMPA but low Caco-2), investigate efflux transporter involvement (e.g., P-gp) using inhibitors like verapamil .
- Molecular Descriptor Analysis: Corrogate permeability with computed properties (e.g., topological polar surface area <90 Ų, logP 2–5) using QSAR models .
Q. What strategies mitigate crystallinity issues in formulation development?
Methodological Answer:
- Polymorph Screening: Conduct high-throughput crystallization trials (e.g., 96-well plates with 50+ solvent systems) to identify stable polymorphs. Characterize via DSC and PXRD .
- Amorphous Solid Dispersion (ASD): Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS, PVP-VA) to enhance solubility. Monitor physical stability at 40°C/75% RH for 3 months .
- Co-Crystal Engineering: Screen co-formers (e.g., succinic acid, caffeine) to improve dissolution rates without altering pharmacological activity .
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